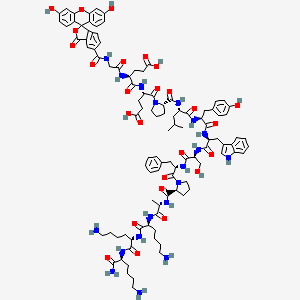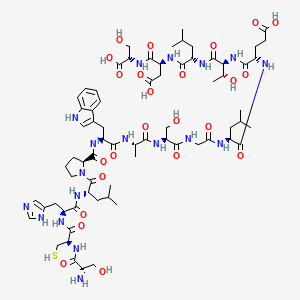
Leptin (116-130) (human)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Leptin (116-130) (human) is a polypeptide fragment derived from the larger leptin protein, which is primarily produced by adipose tissue. Leptin plays a crucial role in regulating energy balance, appetite, and metabolism. The specific fragment Leptin (116-130) has been studied for its potential biological activities and therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
Leptin (116-130) (human) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The initial amino acid is attached to the resin through its carboxyl group.
Deprotection: The protecting group on the amino acid’s amino group is removed to allow the next amino acid to couple.
Coupling: The next amino acid, with its amino group protected, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is complete.
Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of Leptin (116-130) (human) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and advanced purification methods are employed to ensure high yield and purity.
化学反応の分析
Types of Reactions
Leptin (116-130) (human) can undergo various chemical reactions, including:
Oxidation: The cysteine residues in the peptide can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.
Substitution: Amino acid analogs are incorporated during SPPS using standard coupling reagents like HBTU or DIC.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Peptides with free thiol groups.
Substitution: Modified peptides with altered biological activity.
科学的研究の応用
Chemistry: Used as a model peptide to study protein folding and stability.
Biology: Investigated for its role in cell signaling and metabolic regulation.
Medicine: Explored as a therapeutic agent for obesity, diabetes, and metabolic disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
作用機序
Leptin (116-130) (human) exerts its effects by binding to leptin receptors (LEPR) on target cells. This binding activates several intracellular signaling pathways, including:
JAK-STAT pathway: Activation of Janus kinase (JAK) and signal transducer and activator of transcription (STAT) proteins, leading to gene expression changes.
PI3K-Akt pathway: Activation of phosphoinositide 3-kinase (PI3K) and protein kinase B (Akt), promoting cell survival and metabolism.
MAPK pathway: Activation of mitogen-activated protein kinases (MAPKs), involved in cell growth and differentiation.
類似化合物との比較
Leptin (116-130) (human) can be compared with other leptin fragments and analogs:
Leptin (116-130) (mouse): Similar in sequence but derived from mouse leptin, used in comparative studies.
Leptin (22-56): Another fragment with distinct biological activities.
Leptin analogs: Modified peptides designed to enhance stability or receptor binding.
Leptin (116-130) (human) is unique due to its specific sequence and biological activities, making it a valuable tool in research and potential therapeutic applications.
特性
分子式 |
C70H106N18O24S |
|---|---|
分子量 |
1615.8 g/mol |
IUPAC名 |
(4S)-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3R)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C70H106N18O24S/c1-32(2)18-43(62(103)78-42(15-16-54(94)95)60(101)87-56(36(8)92)68(109)82-44(19-33(3)4)63(104)80-47(23-55(96)97)65(106)85-50(29-91)70(111)112)77-53(93)26-74-59(100)49(28-90)84-57(98)35(7)76-61(102)45(21-37-24-73-41-13-10-9-12-39(37)41)81-67(108)52-14-11-17-88(52)69(110)48(20-34(5)6)83-64(105)46(22-38-25-72-31-75-38)79-66(107)51(30-113)86-58(99)40(71)27-89/h9-10,12-13,24-25,31-36,40,42-52,56,73,89-92,113H,11,14-23,26-30,71H2,1-8H3,(H,72,75)(H,74,100)(H,76,102)(H,77,93)(H,78,103)(H,79,107)(H,80,104)(H,81,108)(H,82,109)(H,83,105)(H,84,98)(H,85,106)(H,86,99)(H,87,101)(H,94,95)(H,96,97)(H,111,112)/t35-,36+,40-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,56-/m0/s1 |
InChIキー |
YUWVNLMTEGHKIG-OPDXBULCSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CS)NC(=O)[C@H](CO)N)O |
正規SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC4=CN=CN4)NC(=O)C(CS)NC(=O)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


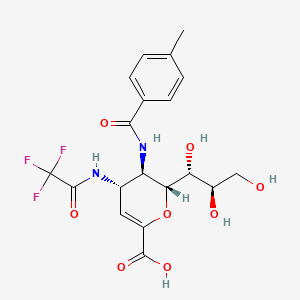

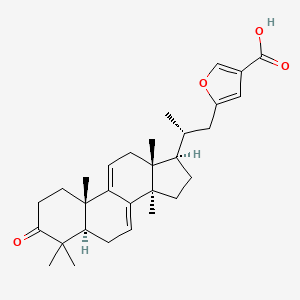

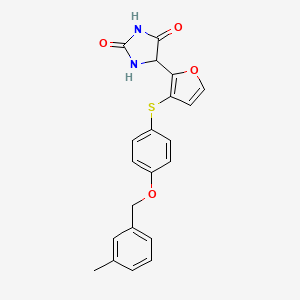
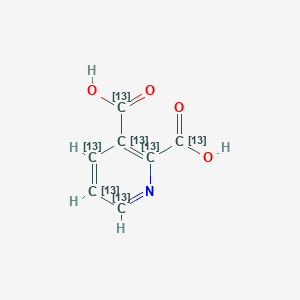
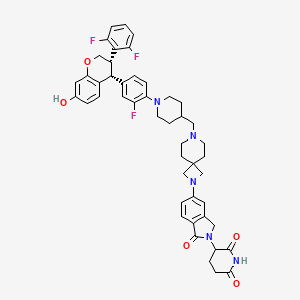

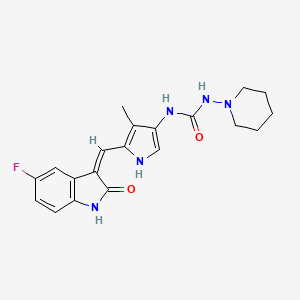
![4-Methyl-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8-tetraene-10,11-dione](/img/structure/B12388120.png)
![4-[3-(Difluoromethyl)-4-[[2-(3,4,5-trifluorophenyl)phenyl]carbamoyl]pyrazol-1-yl]butanoic acid](/img/structure/B12388133.png)

![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B12388161.png)
